molecular formula C7H3BrF3N3 B8107296 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B8107296
M. Wt: 266.02 g/mol
InChI Key: ZPMHAABJBYXNHB-UHFFFAOYSA-N
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Description

2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For instance, substitution with an amine can yield an aminated derivative of the original compound .

Biological Activity

2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its inhibitory effects on various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

  • IUPAC Name : this compound
  • Molecular Formula : C7H3BrF3N3
  • Molecular Weight : 266.02 g/mol
  • CAS Number : 2167295-34-1
  • Purity : ≥95%

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as an inhibitor for:

  • JAK1 and JAK2 Kinases : It binds to the active sites of these kinases, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways crucial for cellular processes.
  • RORγt Inverse Agonists : This action suggests potential applications in modulating immune responses.

Biological Activity Overview

Activity Target/Effect IC50/EC50 Values
JAK1/JAK2 InhibitionInhibits kinase activityNot specified in literature
Antichlamydial ActivitySelective for Chlamydia trachomatisEC50 values range from 64 μg/mL to 128 μg/mL
Antiviral ActivityPotential against viral pathogensNot specified in literature

Antichlamydial Activity

A study highlighted the importance of substituents like the trifluoromethyl group in enhancing the antichlamydial activity of derivatives based on this scaffold. The compounds were found to inhibit the growth of C. trachomatis selectively without affecting host cell viability. The presence of the trifluoromethyl group was crucial for achieving significant activity compared to other derivatives lacking this feature .

Inhibition of Kinases

Research into the compound's role as a JAK inhibitor indicates that it can effectively disrupt signaling pathways involved in various diseases, including autoimmune disorders. The specific IC50 values for these interactions remain to be fully characterized but suggest a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The trifluoromethyl group significantly enhances biological activity.
  • Variations in bromine substitution can lead to differing levels of potency against various targets.

Properties

IUPAC Name

2-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-12-5-4(7(9,10)11)2-1-3-14(5)13-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMHAABJBYXNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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